molecular formula C225H342N62O64S B1151269 [Pro3]-GIP (Mouse)

[Pro3]-GIP (Mouse)

カタログ番号 B1151269
分子量: 4971.62
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GIP receptor antagonist (IC50 = 2.6μM). Inhibits GIP-stimulated insulin release from pancreatic β cells in vitro. In ob/ob mice, blocks the effects of GIP on insulin release and plasma glucose levels. Also improves intraperitoneal glucose tolerance, insulin sensitivity, and glucose response to feeding in ob/ob mice.

科学的研究の応用

Glucose Metabolism and Diabetes Treatment

  • [Pro3]-GIP has been shown to improve glucose tolerance and insulin resistance in obesity-related diabetes. It achieves this by chemically ablating GIP receptor action, which results in lower plasma glucose levels, enhanced insulin sensitivity, and correction of islet hypertrophy and beta-cell hyperplasia in obese mice (Gault et al., 2005).
  • In prediabetic obese mice, long-term administration of [Pro3]-GIP prevented the development of genetic obesity-related diabetes, improved glucose and meal tolerance, and enhanced insulin sensitivity. This indicates the potential of [Pro3]-GIP in early intervention to prevent diabetes in high-risk individuals (Irwin et al., 2007).

Obesity and Metabolic Syndrome

  • The application of [Pro3]-GIP in mice fed with high-fat and cafeteria diets resulted in reduced obesity, improved insulin sensitivity, and glucose intolerance. This highlights its potential for treating obesity and associated metabolic disturbances (Gault et al., 2007).

Effects on Neurological Functions

  • [Pro3]-GIP has been found to enhance synaptic plasticity and neurogenesis in mice. This suggests its potential therapeutic properties in treating neurodegenerative diseases, although it showed mixed effects on memory and cognition in different experimental setups (Faivre et al., 2012).

Comparative Studies on Species-Specific Actions

  • The effect of [Pro3]-GIP shows species-specific actions, being a full agonist at human GIP receptors but acting as a partial agonist and competitive antagonist at rodent GIP receptors. This highlights the importance of considering interspecies differences in GIP system studies (Sparre-Ulrich et al., 2015).

Bone Mass and Metabolism

  • Overexpression of GIP, related to [Pro3]-GIP activities, has been associated with increased bone mass, suggesting a role for GIP signaling in bone metabolism and potential therapeutic implications for bone diseases (Xie et al., 2007).

特性

製品名

[Pro3]-GIP (Mouse)

分子式

C225H342N62O64S

分子量

4971.62

IUPAC名

(2S)-5-amino-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C225H342N62O64S/c1-21-113(11)178(285-213(340)163(108-290)278-199(326)149(91-125-63-67-130(294)68-64-125)265-206(333)159(99-175(307)308)274-212(339)162(107-289)279-218(345)180(115(13)23-3)283-209(336)151(90-123-48-29-26-30-49-123)275-220(347)182(120(18)291)280-172(302)105-247-214(341)164-60-45-84-287(164)222(349)119(17)251-186(313)133(230)88-124-61-65-129(293)66-62-124)216(343)250-118(16)185(312)254-145(77-85-352-20)195(322)272-157(97-173(303)304)204(331)258-140(57-38-42-81-229)196(323)282-179(114(12)22-2)217(344)261-141(59-44-83-243-225(239)240)189(316)259-143(70-74-166(232)296)193(320)260-144(71-75-167(233)297)194(321)271-158(98-174(305)306)205(332)266-150(89-122-46-27-25-28-47-122)208(335)281-177(112(9)10)215(342)276-155(95-169(235)299)203(330)267-153(93-127-102-245-135-53-34-32-51-132(127)135)201(328)264-148(87-111(7)8)198(325)263-147(86-110(5)6)197(324)249-117(15)184(311)253-142(69-73-165(231)295)192(319)255-136(58-43-82-242-224(237)238)187(314)246-104-171(301)252-137(54-35-39-78-226)188(315)256-139(56-37-41-80-228)191(318)277-161(106-288)211(338)273-160(100-176(309)310)207(334)268-152(92-126-101-244-134-52-33-31-50-131(126)134)200(327)257-138(55-36-40-79-227)190(317)269-154(94-128-103-241-109-248-128)202(329)270-156(96-170(236)300)210(337)284-181(116(14)24-4)219(346)286-183(121(19)292)221(348)262-146(223(350)351)72-76-168(234)298/h25-34,46-53,61-68,101-103,109-121,133,136-164,177-183,244-245,288-294H,21-24,35-45,54-60,69-100,104-108,226-230H2,1-20H3,(H2,231,295)(H2,232,296)(H2,233,297)(H2,234,298)(H2,235,299)(H2,236,300)(H,241,248)(H,246,314)(H,247,341)(H,249,324)(H,250,343)(H,251,313)(H,252,301)(H,253,311)(H,254,312)(H,255,319)(H,256,315)(H,257,327)(H,258,331)(H,259,316)(H,260,320)(H,261,344)(H,262,348)(H,263,325)(H,264,328)(H,265,333)(H,266,332)(H,267,330)(H,268,334)(H,269,317)(H,270,329)(H,271,321)(H,272,322)(H,273,338)(H,274,339)(H,275,347)(H,276,342)(H,277,318)(H,278,326)(H,279,345)(H,280,302)(H,281,335)(H,282,323)(H,283,336)(H,284,337)(H,285,340)(H,286,346)(H,303,304)(H,305,306)(H,307,308)(H,309,310)(H,350,351)(H4,237,238,242)(H4,239,240,243)/t113-,114-,115-,116-,117-,118-,119-,120+,121+,133-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,177-,178-,179-,180-,181-,182-,183-/m0/s1

SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C9CCCN9C(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。